molecular formula C10H10N2O5 B2992027 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 31847-24-2

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2992027
CAS No.: 31847-24-2
M. Wt: 238.199
InChI Key: RWOHFBXDURLAQQ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-methoxy-4-nitroaniline with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 3-(2-Amino-4-nitrophenyl)-1,3-oxazolidin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against resistant strains of bacteria.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in various assays to study enzyme activities and cellular processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxy-2-nitrophenyl)-1,3-oxazolidin-2-one
  • 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one
  • 3-(2-Methoxy-4-nitrophenyl)-1,3-thiazolidin-2-one

Uniqueness

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one (CAS No. 31847-24-2) is a synthetic organic compound belonging to the oxazolidinone class. It features a methoxy and a nitro group on a phenyl ring, contributing to its unique biological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, particularly in antibacterial and antiviral contexts.

  • Molecular Formula : C10H10N2O5
  • Molecular Weight : 238.199 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-4-nitroaniline with ethylene carbonate under basic conditions. The process generally utilizes potassium carbonate as a base and dimethylformamide as a solvent at elevated temperatures to achieve cyclization into the oxazolidinone structure.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism involves inhibiting bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinones like linezolid. Studies have shown effectiveness against various resistant strains of Gram-positive bacteria .

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Enterococcus faecalis16 µg/mL
Streptococcus pneumoniae4 µg/mL

Antiviral Activity

In addition to antibacterial properties, this compound has been explored for its antiviral potential, particularly against HIV. Its derivatives have been synthesized and evaluated for inhibitory effects on HIV protease, showing promising results in structure–activity relationship (SAR) studies .

Case Study: HIV Protease Inhibition
A study on novel oxazolidinone derivatives demonstrated that specific modifications to the oxazolidinone framework could significantly enhance antiviral activity. For example, compounds with certain substituents exhibited IC50 values in the nanomolar range against HIV variants resistant to standard therapies .

The biological activity of this compound is primarily attributed to its ability to interfere with protein synthesis in bacteria. The nitro group undergoes bioreduction within bacterial cells, generating reactive intermediates that can disrupt cellular functions and lead to cell death .

Toxicology and Safety Profile

While the compound shows significant biological activity, studies on nitro-substituted compounds indicate potential toxicity concerns. Nitro groups can lead to the formation of reactive oxygen species (ROS), which may cause oxidative stress and cellular damage. Long-term exposure studies are necessary to fully understand the safety profile of this compound .

Properties

IUPAC Name

3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-16-9-6-7(12(14)15)2-3-8(9)11-4-5-17-10(11)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOHFBXDURLAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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